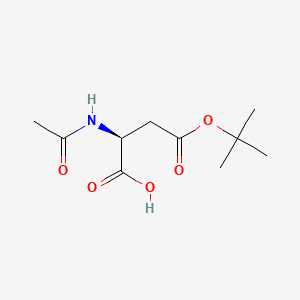

Ac-Asp(OtBu)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNPTCBHHPHSEA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ac-Asp(OtBu)-OH: A Technical Guide for Synthetic Chemistry Professionals

Introduction: N-acetyl-L-aspartic acid β-tert-butyl ester, commonly abbreviated as Ac-Asp(OtBu)-OH, is a specialized amino acid derivative used as a fundamental building block in synthetic chemistry.[1][2] Its unique structure, featuring an N-terminal acetyl group and a side-chain tert-butyl ester, makes it a valuable component in the synthesis of complex peptides, peptidomimetics, and other organic molecules.[1][2] This guide provides an in-depth overview of its chemical properties, structure, experimental applications, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.

The primary application of this compound is in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[2] It has been successfully incorporated into the synthesis of peptide-based substrates and inhibitors for enzymes such as caspase-3, caspase-7, and HIV integrase. The N-acetyl group provides a stable cap, preventing further elongation at the N-terminus, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid from participating in unwanted reactions during peptide coupling. This protecting group is notably acid-labile, allowing for its selective removal under specific conditions that typically do not affect other protecting groups, thus enabling complex synthetic strategies.

Core Chemical Properties and Structure

This compound is a white, solid powder. The molecule's structure consists of an L-aspartic acid core, which is modified at the alpha-amino group with an acetyl moiety and at the side-chain (beta) carboxyl group with a tert-butyl ester. This dual modification dictates its reactivity and solubility. It is soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate.

Structural Information

-

IUPAC Name: (2S)-2-(acetylamino)-4-tert-butoxy-4-oxobutanoic acid

-

Synonyms: Nα-Acetyl-L-aspartic acid β-tert-butyl ester, N-acetyl-L-aspartic acid, 4-(1,1-dimethylethyl) ester

-

Canonical SMILES: CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O

-

InChI Key: NKNPTCBHHPHSEA-ZETCQYMHSA-N

dot

Caption: Conceptual diagram of this compound's functional groups.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 117833-18-8 | |

| Molecular Formula | C₁₀H₁₇NO₅ | |

| Molecular Weight | 231.2 g/mol | |

| Appearance | Solid Powder | |

| Solubility | DMSO: 1 mg/mL | |

| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | ||

| Storage Temperature | -20°C to -80°C for long-term storage |

Experimental Protocols

The following sections detail generalized, yet comprehensive, experimental protocols for the use of this compound in a typical peptide synthesis workflow.

Peptide Coupling via HBTU Activation

This protocol describes the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials and Reagents:

-

This compound

-

Peptidyl-resin (with a free amine)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide, peptide synthesis grade)

-

DCM (Dichloromethane)

-

Kaiser Test Kit

Methodology:

-

Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. If the resin carries an N-terminal Fmoc protecting group, deprotect it using 20% piperidine in DMF. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

Activation Solution: In a separate vessel, dissolve 2.0 equivalents of this compound and 2.0 equivalents of HBTU in a minimal volume of DMF.

-

Initiation: Add 4.0 equivalents of DIPEA to the activation solution. The solution may change color, indicating activation. Allow the mixture to pre-activate for approximately 3 minutes.

-

Coupling Reaction: Add the entire activation solution to the swelled and deprotected peptidyl-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction's completion using the Kaiser test. A negative test (beads remain colorless or yellow) indicates that all free amines have been acylated. If the test is positive after 2 hours, the coupling step may be repeated.

-

Washing: Once the coupling is complete, filter the reaction solution from the resin. Wash the resin extensively with DMF (3x), DCM (3x), and finally Methanol (3x) to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle or final deprotection.

dot

Caption: Workflow for coupling this compound in SPPS.

Side-Chain (OtBu) Deprotection

This protocol describes the cleavage of the tert-butyl ester from the aspartic acid side chain. This step is typically performed concurrently with the final cleavage of the peptide from the resin.

Materials and Reagents:

-

Ac-Asp(OtBu)-Peptidyl-Resin

-

TFA (Trifluoroacetic Acid)

-

TIS (Triisopropylsilane) or Thioanisole (scavengers)

-

DCM (Dichloromethane)

-

Cold Diethyl Ether

Methodology:

-

Resin Preparation: Wash the dried peptidyl-resin with DCM and dry it under a vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% Water, and 2.5% TIS. The scavengers (TIS, water) are crucial for quenching the reactive tert-butyl cations generated during deprotection, preventing side reactions.

-

Deprotection/Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours. The strong acidic environment of TFA cleaves the tert-butyl ester, releasing isobutylene and the free carboxylic acid.

-

Peptide Precipitation: Filter the resin and collect the filtrate, which contains the cleaved peptide. Concentrate the filtrate under a stream of nitrogen.

-

Isolation: Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

-

Purification: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet under vacuum. The crude peptide can then be purified by RP-HPLC.

dot

Caption: Workflow for acid-catalyzed OtBu group deprotection.

Analysis and Purification by RP-HPLC and Mass Spectrometry

Methodology for RP-HPLC Purification:

-

Sample Preparation: Dissolve the crude, dried peptide in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm filter to remove particulates.

-

Chromatography: Use a C18 reversed-phase column for purification.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

-

Gradient Elution: Start with a shallow gradient to resolve impurities from the target peptide. A typical gradient might be 5-65% Mobile Phase B over 40-60 minutes. Hydrophobic peptides will elute at higher concentrations of ACN.

-

Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 210-220 nm).

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions that meet the desired purity threshold (e.g., >98%).

-

Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final peptide as a white, fluffy powder.

Methodology for Mass Spectrometry Characterization:

-

Technique: Use Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), for accurate mass determination.

-

Sample Preparation: Dilute a small sample of the purified peptide in a suitable solvent (e.g., 50% ACN/Water with 0.1% formic acid).

-

Analysis: Infuse the sample into the mass spectrometer. The instrument will measure the mass-to-charge (m/z) ratio of the ionized peptide.

-

Verification: Compare the experimentally observed molecular weight with the calculated theoretical mass of the peptide containing the N-acetylated, deprotected aspartic acid residue to confirm its identity.

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust and use only in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, and eye/face protection. Safety glasses are mandatory.

-

-

First Aid:

-

Skin Contact: Immediately wash with soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water for several minutes. If irritation persists, consult a physician.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms persist.

-

-

Fire Safety: Use water spray, dry chemical, foam, or carbon dioxide extinguishers. During combustion, irritant fumes may be emitted.

References

Ac-Asp(OtBu)-OH molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Information

N-Acetyl-L-aspartic acid β-tert-butyl ester, commonly abbreviated as Ac-Asp(OtBu)-OH, is a crucial building block in synthetic peptide chemistry. Its structure incorporates a tert-butyl protecting group on the side-chain carboxylate and an acetyl group on the N-terminus. This strategic protection facilitates its use in the stepwise assembly of peptide chains by preventing unwanted side reactions.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below. These values are essential for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₇NO₅ | [1][2][3] |

| Molecular Weight | 231.25 g/mol | [2] |

| CAS Number | 117833-18-8 | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | |

| Solubility | DMSO: 100 mg/mL (432.43 mM) |

Applications in Peptide Synthesis

This compound is a valuable reagent in the synthesis of complex peptides and peptidomimetics. The tert-butyl ester provides robust protection for the aspartic acid side chain under standard peptide coupling conditions and can be selectively removed under acidic conditions. This derivative has been instrumental in the synthesis of peptide substrates for enzymes such as caspases and in the development of peptide-based inhibitors for targets like HIV integrase.

Experimental Protocols

A prominent application of protected aspartic acid derivatives is in the synthesis of peptide substrates for caspases, which are key enzymes in apoptosis. The following is a representative protocol for the solution-phase synthesis of the caspase-3/7 substrate Ac-DEVD-pNA, illustrating the general principles of how a protected amino acid like this compound would be incorporated.

Solution-Phase Synthesis of a Tetrapeptide

This protocol outlines the synthesis of a tetrapeptide from the C-terminus to the N-terminus, involving iterative coupling and deprotection steps.

Materials:

-

Fmoc-Asp(OtBu)-OH (as the starting C-terminal residue)

-

p-Nitroaniline

-

Phosphorus oxychloride (POCl₃)

-

Fmoc-Val-OH

-

Fmoc-Glu(OtBu)-OH

-

This compound

-

Peptide coupling reagent (e.g., PyBOP)

-

Deprotection agent (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM, Ethyl Acetate)

-

Reagents for workup and purification

Procedure:

-

Coupling of the C-terminal Residue: The synthesis begins by coupling p-nitroaniline to Fmoc-Asp(OtBu)-OH using a coupling agent like POCl₃. The product, Fmoc-Asp(OtBu)-pNA, is then purified.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of Fmoc-Asp(OtBu)-pNA by treatment with a solution of 20% piperidine in DMF.

-

Coupling of the Second Residue: The next amino acid in the sequence, Fmoc-Val-OH, is activated with a coupling reagent such as PyBOP and then added to the deprotected N-terminus of the growing peptide chain.

-

Iterative Deprotection and Coupling: Steps 2 and 3 are repeated for the subsequent amino acids, Fmoc-Glu(OtBu)-OH and finally this compound, to assemble the full-length protected peptide.

-

Final Deprotection and Purification: Once the peptide sequence is fully assembled, the side-chain protecting groups (OtBu) are removed using an acidic cleavage cocktail (e.g., trifluoroacetic acid). The final crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows and Pathways

To further elucidate the processes involved, the following diagrams illustrate a typical peptide synthesis workflow and a conceptual signaling pathway where the synthesized peptide might be applied.

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Caption: Conceptual pathway of caspase-3 activation and substrate cleavage.

References

A Technical Guide to Ac-Asp(OtBu)-OH: A Key Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-Acetyl-L-aspartic acid γ-tert-butyl ester, commonly referred to as Ac-Asp(OtBu)-OH (CAS Number: 117833-18-8). This valuable amino acid derivative serves as a critical building block in the synthesis of targeted peptides and peptidomimetics, particularly in the development of enzyme inhibitors for therapeutic applications. This document details its chemical and physical properties, provides illustrative experimental protocols for its use, and visualizes its role in relevant biological pathways and synthetic workflows.

Core Data and Properties

This compound is a derivative of L-aspartic acid where the alpha-amino group is acetylated and the side-chain carboxylic acid is protected as a tert-butyl ester. This strategic protection scheme makes it a versatile reagent in peptide synthesis, preventing unwanted side reactions at the N-terminus and the side chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 117833-18-8 | [1][2] |

| Molecular Formula | C₁₀H₁₇NO₅ | [1] |

| Molecular Weight | 231.2 g/mol | [1] |

| IUPAC Name | (2S)-2-(acetylamino)-4-tert-butoxy-4-oxobutanoic acid | [2] |

| Appearance | Crystalline solid or off-white solid | |

| Purity | Typically >95% to ≥99% | |

| Solubility | DMSO: ~1 mg/mL; DMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL | |

| Storage Temperature | Ambient to 0-8 °C | |

| SMILES | CC(C)(C)OC(C--INVALID-LINK--C(O)=O)=O | |

| InChI Key | NKNPTCBHHPHSEA-ZETCQYMHSA-N |

Applications in Drug Development

This compound is prominently used in the synthesis of inhibitors targeting key enzymes in disease pathways, such as caspases and HIV integrase.

Caspase Inhibitors

Caspases are a family of cysteine proteases that play a crucial role in apoptosis (programmed cell death) and inflammation. Dysregulation of caspase activity is implicated in various diseases, including neurodegenerative disorders and cancer. This compound is a key component in the synthesis of peptide-based caspase inhibitors and substrates, which are vital tools for studying apoptosis and for developing potential therapeutics. The aspartic acid residue is a key recognition element for caspases, which cleave their substrates after an aspartic acid residue.

The activation of caspases occurs through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular proteins and the dismantling of the cell.

HIV Integrase Inhibitors

HIV integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. Inhibitors of HIV integrase are a key class of antiretroviral drugs. This compound can be used as a building block in the synthesis of peptidomimetic HIV integrase inhibitors.

The HIV integration process involves two main catalytic steps performed by the integrase enzyme: 3'-processing and strand transfer.

Experimental Protocols

The following protocols are illustrative examples of how this compound and similar protected aspartic acid derivatives are used in peptide synthesis.

Solution-Phase Synthesis of a Caspase-3/7 Substrate (Ac-DEVD-pNA)

This protocol is adapted from the synthesis of the colorimetric caspase-3/7 substrate Ac-DEVD-pNA and demonstrates the use of this compound in the final coupling step of a solution-phase peptide synthesis.

Materials:

-

H-Glu(OtBu)-Val-Asp(OtBu)-pNA (the tripeptide intermediate)

-

This compound

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Water

Procedure:

-

Coupling Reaction:

-

Dissolve the tripeptide intermediate H-Glu(OtBu)-Val-Asp(OtBu)-pNA in DCM in a round-bottom flask with stirring.

-

Add this compound (typically 1.1 equivalents) to the reaction vessel.

-

Slowly add DIEA (typically 1.5 equivalents) to the reaction mixture via syringe.

-

Add PyBOP (typically 1.1 equivalents) to the flask.

-

Stir the reaction for 30 minutes at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude protected peptide can be purified by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of DCM and precipitating with hexanes or ether).

-

-

Deprotection:

-

To remove the tert-butyl protecting groups, treat the purified protected peptide with a solution of 95% TFA in water for 2-4 hours at room temperature.

-

After the deprotection is complete, remove the TFA under reduced pressure.

-

Precipitate the final product, Ac-DEVD-pNA, by adding cold diethyl ether.

-

Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

-

Representative Workflow for Solid-Phase Peptide Synthesis (SPPS) of a Caspase Inhibitor

This generalized workflow illustrates the incorporation of an aspartic acid residue using a protected building block like this compound (or its Fmoc-protected counterpart for stepwise synthesis) in solid-phase peptide synthesis (SPPS).

Conclusion

This compound is a fundamental building block for researchers and scientists in the field of drug development. Its specific protection pattern allows for the controlled synthesis of complex peptides and peptidomimetics. As demonstrated, it is integral to the creation of targeted inhibitors for critical enzymes like caspases and HIV integrase, making it an indispensable tool in the pursuit of novel therapeutics. The protocols and pathways outlined in this guide provide a solid foundation for the effective utilization of this versatile compound in research and development.

References

A Technical Guide to the Solubility of Ac-Asp(OtBu)-OH in DMSO and Other Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-acetyl-L-aspartic acid 4-tert-butyl ester (Ac-Asp(OtBu)-OH), a key building block in peptide synthesis for various therapeutic agents. This document outlines its solubility profile in dimethyl sulfoxide (DMSO) and other common laboratory solvents, presents detailed experimental protocols for solubility determination, and visualizes its application in relevant biological pathways and synthetic workflows.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its effective use in solution-phase peptide synthesis and other applications. The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

| Solvent | Molarity (approx.) | Concentration (mg/mL) | Classification | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~432 mM | 100 | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | ~4.3 mM | 1 | Soluble | |

| Chloroform | - | - | Soluble | [2][3] |

| Dichloromethane (DCM) | - | - | Soluble | [2] |

| Ethyl Acetate | - | - | Soluble | |

| Acetone | - | - | Soluble | |

| N,N-Dimethylformamide (DMF) | - | - | Soluble* |

*Note: The solubility in DMF is reported for the closely related compound Fmoc-Asp(OtBu)-OH. Given their structural similarities, a comparable solubility profile for this compound in DMF can be anticipated.

Experimental Protocols

General Protocol for Determining Solubility of Protected Amino Acids

This protocol provides a standardized method for determining the solubility of a protected amino acid, such as this compound, in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, DMF, DCM)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer (optional, for quantitative analysis)

-

Small volume glass vials

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh a small amount of this compound (e.g., 10 mg) into a glass vial.

-

Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.

-

Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

-

Allow the mixture to equilibrate at a constant temperature (e.g., room temperature) for at least 24 hours to ensure saturation. Periodically agitate the mixture during this time.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

-

-

Determination of Solute Concentration:

-

Gravimetric Method (for qualitative or semi-quantitative assessment): Carefully remove a known volume of the supernatant and transfer it to a pre-weighed vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven. Weigh the vial containing the dried solute. The difference in weight will give the amount of dissolved solute.

-

Spectrophotometric Method (for quantitative assessment, if a chromophore is present or can be derivatized): Carefully collect a known volume of the supernatant. If necessary, dilute the supernatant with the same solvent to a concentration within the linear range of a pre-established calibration curve. Measure the absorbance at the appropriate wavelength and calculate the concentration based on the calibration curve.

-

-

Calculation of Solubility:

-

Express the solubility in mg/mL or as a molar concentration (mol/L).

-

Example Workflow: Synthesis of a Caspase-3/7 Substrate Precursor

This compound is a crucial component in the synthesis of peptide substrates for enzymes like caspases, which are key mediators of apoptosis. The following is an illustrative workflow for the solution-phase synthesis of a dipeptide precursor.

Caption: Workflow for the synthesis of a protected dipeptide using this compound.

Signaling Pathway Diagrams

The utility of this compound as a synthetic building block is underscored by its incorporation into peptides that target key biological pathways, such as apoptosis and viral replication.

Caspase-3 Activation Pathway

Caspase-3 is a critical executioner caspase in the apoptotic pathway. Inhibitors and substrates of caspase-3, often synthesized using this compound, are vital tools for studying this process.

Caption: Overview of the extrinsic and intrinsic pathways leading to Caspase-3 activation.

HIV Integrase Mechanism of Action

HIV integrase is an essential enzyme for the replication of the human immunodeficiency virus. Peptide-based inhibitors, which can be synthesized using this compound, are a class of antiretroviral drugs that target this enzyme.

Caption: Simplified mechanism of HIV DNA integration and the action of integrase inhibitors.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Storage and Stability of Ac-Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and stability profile of N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH), a key building block in peptide synthesis and other biochemical applications. Adherence to proper handling and storage protocols is critical to ensure the integrity and purity of this reagent for successful experimental outcomes.

Overview of this compound

This compound is a derivative of aspartic acid where the side-chain carboxylic acid is protected as a tert-butyl ester, and the N-terminus is acetylated. This protection strategy is crucial in peptide synthesis to prevent unwanted side reactions involving the aspartic acid side chain. The stability of this compound is paramount, as degradation can lead to impurities in the final product.

Recommended Storage Conditions

The stability of this compound is highly dependent on the storage conditions, both as a solid and in solution. The following table summarizes the recommended storage temperatures and durations based on information from various suppliers.

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid (Powder) | -20°C | ≥ 4 years[1] | Recommended for long-term storage. |

| 3 years[2][3] | |||

| 4°C | 2 years[2][3] | Suitable for shorter-term storage. | |

| ≤ 5°C | Not specified | A general recommendation to avoid higher temperatures. | |

| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | 1 month |

Shipping: this compound is typically shipped at room temperature for domestic transit, though international shipping conditions may vary.

Stability Profile and Degradation

This compound is a stable compound when stored under the recommended conditions. However, exposure to adverse conditions can lead to degradation.

Conditions to Avoid:

-

Strong Oxidizing Agents: Can lead to decomposition.

-

Strong Acids/Alkalis: May compromise the integrity of the compound.

-

Heat and Sources of Ignition: Standard laboratory practice to avoid.

Hazardous Decomposition Products: Under fire conditions, decomposition may produce toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂).

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not publicly provided by suppliers. The storage recommendations are based on their internal stability studies. For researchers requiring detailed stability data under specific experimental conditions, it is recommended to perform in-house stability studies. A general approach would involve:

-

Sample Preparation: Prepare samples of this compound under the desired storage conditions (e.g., different temperatures, humidities, in various solvents).

-

Time Points: Establish a series of time points for analysis (e.g., 0, 1, 3, 6, 12 months).

-

Analytical Method: Utilize a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the compound at each time point.

-

Data Analysis: Quantify the amount of this compound remaining and identify any degradation products.

Visualizing Storage and Stability Logic

The following diagram illustrates the logical relationship between storage conditions and the stability of this compound.

Caption: Logical workflow for this compound storage and stability.

Handling Precautions

When handling this compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Avoid breathing dust and ensure adequate ventilation. In case of contact with skin or eyes, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Pivotal Role of Ac-Asp(OtBu)-OH in Modern Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-L-aspartic acid β-tert-butyl ester, commonly abbreviated as Ac-Asp(OtBu)-OH, is a critical building block in the intricate field of peptide chemistry. Its unique structural features, comprising an N-terminal acetyl group and a side-chain carboxylic acid protected by a tert-butyl group, render it indispensable for the synthesis of complex peptides and peptidomimetics with significant therapeutic potential. This technical guide provides an in-depth exploration of the core functionalities of this compound, detailing its applications, experimental protocols, and the chemical pathways it influences.

Core Properties and Strategic Importance

This compound is a derivative of aspartic acid, an acidic amino acid. The N-terminal acetylation prevents its participation in peptide bond formation at the N-terminus, making it an ideal candidate for the N-terminal residue of a peptide sequence. The tert-butyl (OtBu) ester protecting the side-chain carboxyl group is labile to strong acids, such as trifluoroacetic acid (TFA), which is a standard condition for the final cleavage of peptides from solid-phase synthesis resins. This orthogonality with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, commonly used for α-amino group protection in solid-phase peptide synthesis (SPPS), is a cornerstone of its utility.

This compound has been instrumental in the synthesis of peptide substrates and inhibitors for enzymes such as caspases and HIV integrase, highlighting its importance in drug discovery and development.[1]

Data Presentation: Performance and Side Reactions

The use of aspartic acid derivatives with tert-butyl side-chain protection is associated with a significant side reaction known as aspartimide formation. This intramolecular cyclization can lead to the formation of undesired β-peptides and racemization, compromising the purity and activity of the target peptide. The propensity for aspartimide formation is sequence-dependent and influenced by the reaction conditions.

Below is a summary of quantitative data related to aspartimide formation, comparing different protecting groups and conditions.

| Aspartic Acid Derivative | C-terminal Amino Acid to Asp | Condition | Aspartimide Formation (%) | Reference |

| Fmoc-Asp(OtBu)-OH | Gly | 20% Piperidine/DMF (200 min) | High | [2] |

| Fmoc-Asp(OMpe)-OH | Gly | 20% Piperidine/DMF (200 min) | Reduced | [2] |

| Fmoc-Asp(OBno)-OH | Gly | 20% Piperidine/DMF (200 min) | 0.1% / cycle | [2] |

| Fmoc-Asp(OtBu)-OH | Asn | 20% Piperidine/DMF (200 min) | Significant | [2] |

| Fmoc-Asp(OBno)-OH | Asn | 20% Piperidine/DMF (200 min) | Almost Undetectable | |

| Fmoc-Asp(OtBu)-OH | Arg | 20% Piperidine/DMF (200 min) | Significant | |

| Fmoc-Asp(OBno)-OH | Arg | 20% Piperidine/DMF (200 min) | Almost Undetectable |

OMpe = 3-methyl-3-pentyl; OBno = 5-n-butyl-5-nonyl

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide with an N-terminal this compound.

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection (for subsequent amino acids):

-

Treat the resin with 20% piperidine in DMF for 3 minutes and drain.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times), followed by DMF (3 times).

-

Confirm complete deprotection using a Kaiser test (ninhydrin test).

3. Amino Acid Coupling (for subsequent amino acids):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU or HATU (3-5 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, a second coupling may be necessary.

4. Coupling of this compound (as the final N-terminal residue):

-

Following the final Fmoc deprotection of the peptide chain, wash the resin as described in step 2.

-

In a separate vial, dissolve this compound (3-5 equivalents), HCTU or HATU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) and pre-activate for 2-5 minutes.

-

Add the activated this compound solution to the resin and agitate for 2-4 hours. The absence of the bulky Fmoc group on this compound may lead to faster coupling kinetics compared to Fmoc-amino acids.

-

Wash the resin thoroughly with DMF and DCM.

5. Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail, typically composed of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

6. Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water, both containing 0.1% TFA.

-

Analyze the purified fractions by mass spectrometry to confirm the identity of the peptide.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

An In-depth Technical Guide to N-acetylaspartic Acid: Core Features and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylaspartic acid (NAA), a derivative of aspartic acid, is one of the most abundant amino acids in the central nervous system (CNS).[1][2] Its significant concentration and distinct roles in neuronal health, myelin synthesis, and energy metabolism have positioned it as a critical molecule in neuroscience research and a valuable biomarker for a range of neurological disorders.[1][3] This technical guide provides a comprehensive overview of the core features of N-acetyl protected aspartic acid, including its physicochemical properties, biological functions, and detailed experimental methodologies for its synthesis and analysis.

Core Physicochemical Properties

N-acetylaspartic acid is a white, odorless crystalline powder.[2] A summary of its key quantitative properties is presented in Table 1 for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₅ | |

| Molecular Weight | 175.14 g/mol | |

| Melting Point | 137 - 140 °C | |

| Boiling Point | 141 - 144 °C | |

| pKa (Strongest Acidic) | 3.142 | |

| logP | -2.209 | |

| Water Solubility | 675 mg/mL | |

| DMSO Solubility | 3.33 mg/mL (Sonication recommended) | |

| Ethanol Solubility | 20 mg/mL | |

| PBS (pH 7.2) Solubility | 10 mg/mL |

Biological Significance and Signaling Pathways

NAA plays a multifaceted role in the CNS, acting as a neuronal osmolyte, a source of acetate for myelin synthesis, a precursor to the neurotransmitter N-acetylaspartylglutamate (NAAG), and a contributor to mitochondrial energy production.

Biosynthesis and Degradation Pathway

NAA is primarily synthesized in neuronal mitochondria from L-aspartic acid and acetyl-coenzyme A, a reaction catalyzed by the enzyme L-aspartate N-acetyltransferase (Asp-NAT), encoded by the NAT8L gene. It is then transported to oligodendrocytes where it is hydrolyzed by aspartoacylase (ASPA) into L-aspartate and acetate. The acetate is then utilized for the synthesis of fatty acids and steroids, which are essential components of myelin.

Role as a Precursor to N-acetylaspartylglutamate (NAAG)

NAA serves as a direct precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG). This reaction is catalyzed by NAAG synthetase. NAAG is the most concentrated neuropeptide in the human brain and is involved in neurotransmission.

References

An In-depth Technical Guide to Tert-butyl Protecting Groups in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theory and application of tert-butyl (tBu) protecting groups in modern Solid-Phase Peptide Synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal strategy. It covers the fundamental chemistry, quantitative stability data, detailed experimental protocols, and mitigation strategies for common side reactions.

The Core Principle: Orthogonality in Peptide Synthesis

Solid-Phase Peptide Synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence, reactive functional groups on the amino acid backbone (the α-amino group) and side chains must be temporarily masked or "protected." The success of this process hinges on an orthogonal protection scheme , where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[1]

The Fmoc/tBu strategy is a cornerstone of modern SPPS because it offers this essential orthogonality.[1][2] In this approach:

-

The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable to acid but is efficiently removed by a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), to allow for the next amino acid coupling.[2][3]

-

Reactive amino acid side chains are protected by acid-labile tert-butyl (tBu) based groups. These groups are robust and stable under the basic conditions of Fmoc deprotection but are readily cleaved during the final step with a strong acid, such as trifluoroacetic acid (TFA).

This selective deprotection capability allows for the precise and controlled elongation of the peptide chain while keeping the side chains inert until the final cleavage from the resin.

Amino Acids and Their Tert-butyl Protection

The tBu group and its derivatives are used to protect a variety of reactive amino acid side chains. The specific form of protection depends on the functional group present:

| Amino Acid | Functional Group | Protected Form |

| Aspartic Acid (Asp) | Carboxyl | tert-butyl ester (OtBu) |

| Glutamic Acid (Glu) | Carboxyl | tert-butyl ester (OtBu) |

| Serine (Ser) | Hydroxyl | tert-butyl ether (tBu) |

| Threonine (Thr) | Hydroxyl | tert-butyl ether (tBu) |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tert-butyl ether (tBu) |

| Cysteine (Cys) | Thiol | tert-butyl thioether (S-tBu) |

| Lysine (Lys) | Amine | tert-butyloxycarbonyl (Boc) |

| Histidine (His) | Imidazole | Trityl (Trt) is common, but tBu-based groups can be used. |

| Tryptophan (Trp) | Indole Nitrogen | tert-butyloxycarbonyl (Boc) |

Table 1: Common tert-butyl based protecting groups for amino acid side chains in Fmoc-SPPS.

The stability of these protecting groups to final acid cleavage can vary, which is an important consideration when designing cleavage protocols. Generally, tBu esters are more labile than tBu ethers.

The Chemistry of Protection and Deprotection

The tBu-based protecting groups are stable to the repeated cycles of Fmoc deprotection using 20% piperidine in DMF. This stability is crucial for preventing premature deprotection of side chains, which would otherwise lead to undesired side reactions and branching of the peptide chain.

The removal of tBu groups and the simultaneous cleavage of the peptide from the resin occurs in the final step of SPPS. This is achieved by treating the peptide-resin with a strong acid, most commonly Trifluoroacetic Acid (TFA).

The mechanism proceeds via protonation of the ether or ester oxygen by TFA, followed by the departure of the highly stable tert-butyl carbocation.

This liberated tert-butyl cation is a reactive electrophile. If not neutralized, it can lead to significant side reactions, most notably the re-alkylation (t-butylation) of sensitive residues like Cysteine, Methionine, and Tryptophan. To prevent this, scavengers are added to the cleavage cocktail to trap the carbocations.

Cleavage Cocktails and Scavengers

The composition of the cleavage cocktail is critical for achieving high purity of the final peptide. The choice of scavengers depends on the amino acids present in the peptide sequence.

| Scavenger | Target/Purpose | Typical Concentration | Notes |

| Triisopropylsilane (TIS) | Reduces tBu cations to isobutane; scavenges trityl cations. | 2.5 - 5% | Highly effective and commonly used. |

| Water (H₂O) | Traps tBu cations to form t-butanol. | 2.5 - 5% | Also helps with the cleavage of Arg(Pbf) groups. |

| 1,2-Ethanedithiol (EDT) | Scavenges tBu cations; prevents Trp oxidation; aids in Trt group removal. | 2.5% | Has a strong odor. |

| Thioanisole | Prevents side reactions with Trp and Met. | 5% | Can sometimes cause partial removal of more labile S-tBu groups. |

| Phenol | Scavenges various cations and prevents degradation of Tyr. | 5% | Can cause side reactions if not used carefully. |

Table 2: Common scavengers used in TFA cleavage cocktails.

A standard and widely effective "cocktail" is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For peptides containing sensitive residues like Cys, Met, or Trp, more complex mixtures are often required. For instance, a study on mitigating S-tbutylation of Cysteine found that a two-step cleavage process with a combination of thioanisole and DMS was beneficial.

Experimental Protocols

The synthesis of a peptide follows a cyclical process of deprotection, activation, and coupling for each amino acid added to the chain.

This protocol describes a general procedure for cleaving the peptide from the solid support and removing tBu protecting groups.

Materials:

-

Peptide-bound resin (dried)

-

Cleavage Cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v)

-

Cold diethyl ether or methyl t-butyl ether (MTBE)

-

Centrifuge tubes

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Place the dried peptide-resin (e.g., 50-100 mg) in a suitable reaction vessel.

-

Wash the resin with DCM (3 x 1 mL) and DMF (3 x 1 mL) to remove residual synthesis reagents.

-

Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Add the freshly prepared cleavage cocktail to the resin (approx. 1-2 mL per 100 mg of resin).

-

Incubate the mixture at room temperature for 2-4 hours with occasional swirling. The optimal time can vary depending on the peptide sequence and protecting groups.

-

Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the TFA solution).

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.

-

Dry the final peptide pellet under vacuum.

Reverse-phase HPLC is a standard method to assess the purity of the crude peptide and the efficiency of the deprotection.

Materials:

-

Crude, dried peptide from Protocol 5.2

-

HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Mass spectrometer (optional but recommended for peak identification)

Procedure:

-

Dissolve a small amount of the crude peptide in Solvent A (e.g., 1 mg/mL).

-

Inject an appropriate volume (e.g., 10-20 µL) onto the C18 column.

-

Elute the peptide using a linear gradient of Solvent B, for example, 5% to 65% Solvent B over 30 minutes. Monitor the elution profile at 214 or 220 nm.

-

Analyze the resulting chromatogram. Incomplete removal of a tBu group will result in a more hydrophobic peptide, which typically elutes with a higher retention time.

-

If a mass spectrometer is available, confirm the identity of major peaks. The mass difference corresponding to a single remaining tBu group is 56.1 Da.

Logic of Orthogonal Protection

The entire Fmoc/tBu strategy is built on the differential chemical lability of the protecting groups. This logical relationship ensures that one type of group can be removed while the other remains intact.

Conclusion

The tert-butyl protecting group is an indispensable tool in modern Fmoc-based Solid-Phase Peptide Synthesis. Its stability to the basic conditions required for chain elongation and its clean lability under strong acid provide the robust orthogonality needed for the synthesis of complex peptides. A thorough understanding of the deprotection mechanism, the potential for side reactions, and the rational use of scavenger cocktails are critical for maximizing the yield and purity of the final synthetic peptide. By following well-established protocols and analytical methods, researchers can effectively leverage the power of the Fmoc/tBu strategy for applications ranging from basic research to drug development.

References

Methodological & Application

Application Notes and Protocols for Ac-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Asp(OtBu)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for peptides requiring an N-terminal acetyl group and containing an aspartic acid residue. The N-acetyl group can mimic natural protein modifications and improve peptide stability, while the tert-butyl (OtBu) protecting group on the side chain prevents unwanted reactions during synthesis. This document provides detailed application notes and protocols for the effective use of this compound in SPPS, with a focus on optimizing synthesis outcomes and mitigating potential side reactions.

Peptides synthesized using this derivative have broad applications, including in the development of therapeutic peptides, enzyme inhibitors, and tools for studying biological processes. The protocols outlined below are based on the widely used Fmoc/tBu orthogonal protection strategy.

Key Applications

-

Therapeutic Peptide Development: Introduction of an N-terminal acetyl group can enhance the metabolic stability and pharmacokinetic profile of peptide-based drugs.

-

Structure-Activity Relationship (SAR) Studies: Used in the systematic modification of peptide sequences to understand their biological function.

-

Synthesis of Peptide Fragments: Serves as a key component in the convergent synthesis of larger proteins.

-

Development of Research Peptides: Essential for creating custom peptides for a wide range of biological assays.[1]

Experimental Protocols

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient diffusion of reagents and successful synthesis.

-

Resin Selection: Choose a resin appropriate for the desired C-terminal functionality (e.g., Rink Amide resin for peptide amides, Wang or 2-chlorotrityl chloride resin for peptide acids).

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin.

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Drain the solvent.

-

Standard Coupling Protocol for this compound

This protocol describes the coupling of this compound to a deprotected N-terminal amine on the solid support.

-

Materials:

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, HCTU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

DMF

-

-

Procedure:

-

In a separate vial, dissolve this compound (2-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2-5 equivalents) in DMF.

-

Add DIPEA (4-10 equivalents) to the amino acid solution.

-

Allow the mixture to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the resin with the free N-terminal amine.

-

Agitate the mixture for 1-2 hours at room temperature. Longer coupling times or double coupling may be necessary for sterically hindered sequences.

-

After coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Fmoc Deprotection (for subsequent amino acid additions)

This step is performed prior to coupling the next Fmoc-protected amino acid.

-

Procedure:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

-

Wash the resin extensively with DMF.

-

Final Cleavage and Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups, including the OtBu group from the aspartic acid residue.

-

Cleavage Cocktail (Reagent R):

-

Trifluoroacetic acid (TFA): 95%

-

Triisopropylsilane (TIS): 2.5% (scavenger for cations)

-

Water: 2.5%

-

-

Procedure:

-

Wash the dried peptide-resin with DCM and then dry it under vacuum.

-

Add the cleavage cocktail to the resin.

-

Incubate the mixture at room temperature for 2-4 hours with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge or filter to collect the peptide precipitate.

-

Wash the precipitate with cold diethyl ether and dry under vacuum.

-

Data Presentation

While specific quantitative data for this compound is sequence-dependent, the following table summarizes typical observations and considerations when using Asp(OtBu)-containing building blocks in SPPS.

| Parameter | Observation/Consideration | Mitigation Strategy |

| Coupling Efficiency | Generally high with standard coupling reagents. Can be reduced in sterically hindered sequences. | Use more potent coupling reagents (e.g., HATU, COMU), increase reaction time, or perform double coupling.[2][3] |

| Aspartimide Formation | A major side reaction, especially in Asp-Gly, Asp-Ala, and Asp-Ser sequences, leading to impurities. | Add HOBt to the piperidine deprotection solution; use DBU for deprotection; employ backbone protection (e.g., Dmb) on the preceding amino acid. |

| Cleavage Yield | Typically high with standard TFA cleavage cocktails. | Ensure sufficient scavenger concentration (e.g., TIS) to prevent re-attachment of the t-butyl cation to sensitive residues like Trp. |

| Purity of Crude Peptide | Dependent on the success of coupling and the extent of side reactions. | Optimize coupling and deprotection conditions; purify the crude peptide using reverse-phase HPLC. |

Mandatory Visualizations

SPPS Workflow for this compound Incorporation

Caption: General workflow for the incorporation of this compound and subsequent cleavage in SPPS.

Aspartimide Formation Pathway

Caption: Mechanism of base-catalyzed aspartimide formation from an Asp(OtBu) residue during SPPS.

Conclusion

This compound is a valuable derivative for the synthesis of N-terminally acetylated peptides containing aspartic acid. While its incorporation is generally straightforward using standard SPPS protocols, careful consideration must be given to the potential for aspartimide formation, a common side reaction associated with Asp(OtBu) residues. By optimizing coupling conditions, employing appropriate deprotection strategies, and being aware of sequence-dependent effects, researchers can successfully synthesize high-purity peptides for a variety of applications in research and drug development. The use of robust analytical techniques, such as RP-HPLC and mass spectrometry, is essential for characterizing the final product and ensuring the absence of process-related impurities.

References

Coupling Reagents for Ac-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-terminally acetylated amino acids, such as N-acetyl-L-aspartic acid(β-tert-butyl ester) (Ac-Asp(OtBu)-OH), is a critical step in the synthesis of many therapeutic peptides and biomolecules. The acetyl cap can enhance metabolic stability, modulate biological activity, and mimic natural protein structures. However, the coupling of this compound in Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. The acetyl group can influence the reactivity of the carboxyl group, and the aspartic acid side chain is notoriously prone to aspartimide formation, a side reaction that can lead to impurities and reduced yield.[1][2] This document provides a detailed guide to selecting appropriate coupling reagents for this compound, along with experimental protocols to optimize coupling efficiency and minimize side reactions.

Challenges in Coupling this compound

Several factors can complicate the efficient incorporation of this compound into a peptide sequence:

-

Steric Hindrance: While the acetyl group is smaller than the Fmoc group, its presence can still influence the conformation of the amino acid and potentially hinder the approach of the coupling reagents and the resin-bound amine.

-

Aspartimide Formation: This is the most significant challenge associated with Asp(OtBu) residues. Under basic conditions, the backbone amide nitrogen can attack the side-chain carbonyl, forming a succinimide intermediate. This intermediate can then rearrange to form β-aspartyl peptides or undergo racemization.[2] While often associated with Fmoc-deprotection steps, the basic environment of the coupling reaction itself can also promote this side reaction.

-

Reactivity of the Carboxyl Group: The electron-withdrawing nature of the acetyl group can have a modest impact on the pKa of the carboxyl group, potentially influencing the optimal activation conditions.

The selection of an appropriate coupling reagent and optimized reaction conditions are therefore crucial to overcome these challenges and ensure high-purity peptide synthesis.

Comparison of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of this compound. The ideal reagent should provide rapid and efficient activation while minimizing the risk of side reactions, particularly aspartimide formation and racemization. The following table summarizes the performance of common coupling reagents for this application. Direct quantitative comparisons for this compound are limited in the literature; therefore, this summary is based on data from sterically hindered amino acids, difficult couplings, and strategies to prevent aspartimide formation.

| Coupling Reagent System | Relative Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |

| HATU/DIPEA | Very High | Low | Fast reaction kinetics, highly effective for sterically hindered couplings. | Higher cost, potential for guanidinylation of the N-terminus if used in excess. |

| HBTU/DIPEA | High | Low to Medium | Good efficiency, widely used. | Slower than HATU, can be less effective for very difficult couplings. |

| DIC/OxymaPure | High | Very Low | Excellent suppression of racemization, non-explosive additive. | Slower reaction times compared to onium salts. |

| DIC/HOBt | Medium to High | Low | Cost-effective, good performance for standard couplings. | Slower kinetics, HOBt has explosive properties in its anhydrous form. |

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound in SPPS. These should be optimized for specific peptide sequences and synthesis scales.

Protocol 1: Coupling using HATU/DIPEA

This protocol is recommended for achieving high coupling efficiency, especially when dealing with sterically demanding sequences.

Materials:

-

This compound (3-5 equivalents relative to resin loading)

-

HATU (2.9-4.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Peptide-synthesis grade N,N-Dimethylformamide (DMF)

-

Resin-bound peptide with a free N-terminus

-

Standard SPPS reaction vessel and washing solvents (DMF, Dichloromethane (DCM))

Procedure:

-

Resin Preparation: Following the deprotection of the N-terminal protecting group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 1 min).

-

Activation Solution Preparation: In a separate vial, dissolve this compound and HATU in DMF.

-

Activation: Add DIPEA to the solution from step 2 and vortex briefly. A color change may be observed. Allow the pre-activation to proceed for 1-2 minutes.

-

Coupling: Immediately add the activated amino acid solution to the resin.

-

Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

-

Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

Protocol 2: Coupling using DIC/OxymaPure

This protocol is an excellent choice for minimizing racemization and is a safer alternative to protocols using HOBt.

Materials:

-

This compound (3-5 equivalents)

-

OxymaPure (3-5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

Peptide-synthesis grade DMF

-

Resin-bound peptide with a free N-terminus

-

Standard SPPS reaction vessel and washing solvents (DMF, DCM)

Procedure:

-

Resin Preparation: After N-terminal deprotection, wash the resin with DMF (3 x 1 min).

-

Solution Preparation: In a separate vial, dissolve this compound and OxymaPure in a minimal amount of DMF.

-

Coupling: Add the solution from step 2 to the resin. Immediately add DIC to the reaction vessel.

-

Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitoring: Monitor the completion of the coupling reaction using a Kaiser test. If the test is positive, the coupling step can be repeated.

-

Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

Visualizing the Workflow and Chemical Logic

To better understand the process, the following diagrams illustrate the general workflow of SPPS and the chemical logic behind coupling this compound.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Simplified logic of the coupling reaction in SPPS.

Conclusion

The successful incorporation of this compound in SPPS requires careful consideration of the coupling methodology to ensure high yields and purity. For routine couplings, a DIC/OxymaPure system offers a good balance of efficiency and safety with minimal racemization. For more challenging sequences or when faster reaction times are desired, HATU is a superior, albeit more expensive, option. Regardless of the chosen reagent, careful monitoring of the coupling reaction with a qualitative test like the Kaiser test is highly recommended. By selecting the appropriate coupling strategy and optimizing the reaction conditions, researchers can effectively incorporate this compound into their target peptides, paving the way for further research and development.

References

Application Notes and Protocols for the Deprotection of Ac-Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-aspartic acid (Ac-Asp-OH) is a crucial intermediate in various biochemical pathways and a key building block in the synthesis of peptides and peptidomimetics. The use of a tert-butyl (OtBu) protecting group for the side-chain carboxylic acid of aspartic acid is a common strategy in chemical synthesis to prevent unwanted side reactions. The selective and efficient removal of this protecting group is a critical step to yield the final desired product, Ac-Asp-OH.

This document provides detailed application notes and experimental protocols for the deprotection of the OtBu group from N-acetyl-L-aspartic acid 4-tert-butyl ester (Ac-Asp(OtBu)-OH). Various methods are discussed, with a primary focus on the widely used acid-catalyzed deprotection.

Deprotection Strategies

The cleavage of the tert-butyl ester is typically achieved under acidic conditions, which proceed via a mechanism involving the formation of a stable tert-butyl cation.[1] This cation is then quenched by a nucleophile or eliminates a proton to form isobutylene.[2] While acid-catalyzed cleavage is the most common approach, other methods have also been developed.[1]

Key Deprotection Methods:

-

Acid-Catalyzed Cleavage: This is the most prevalent method, utilizing strong acids like trifluoroacetic acid (TFA) or milder acids such as phosphoric acid.[1][3] Lewis acids like zinc bromide (ZnBr2) and cerium(III) chloride (CeCl3) can also be employed for this purpose.

-

Thermal Cleavage: In some instances, tert-butyl esters can be cleaved by heating, particularly in the presence of a protic solvent. This reagent-free method can be advantageous for sensitive substrates.

This application note will focus on the detailed protocol for the widely used and highly efficient trifluoroacetic acid-mediated deprotection.

Quantitative Data Summary

The selection of the deprotection conditions can significantly impact the reaction efficiency, yield, and purity of the final product. The following table summarizes typical conditions for the acid-catalyzed deprotection of OtBu esters.

| Reagent | Concentration/Equivalents | Solvent | Temperature (°C) | Time | Typical Yield | Reference |

| Trifluoroacetic Acid (TFA) | 25-50% (v/v) | Dichloromethane (DCM) | Room Temperature | 1-4 h | >90% | |

| Trifluoroacetic Acid (TFA) | Neat | N/A | Room Temperature | 0.5-2 h | >95% | |

| Phosphoric Acid (85%) | Aqueous solution | N/A | 50-60 | 2-6 h | High | |

| Zinc Bromide (ZnBr2) | 500 mol% | Dichloromethane (DCM) | Room Temperature | 12-24 h | Good | |

| Cerium(III) Chloride (CeCl3·7H2O) / Sodium Iodide (NaI) | 1.5 eq. CeCl3, 1.3 eq. NaI | Acetonitrile | Reflux | 24 h | Good |

Experimental Protocol: TFA-Mediated Deprotection of this compound

This protocol details the procedure for the removal of the OtBu protecting group from this compound using trifluoroacetic acid in dichloromethane.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M. Place the flask in an ice bath and stir the solution.

-

Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration range for TFA is 25-50% (v/v) in DCM. For example, for every 10 mL of DCM, add 2.5 to 5 mL of TFA.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Work-up:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the remaining acid. Be cautious as CO2 evolution will occur.

-

Wash the organic layer sequentially with 1 M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude Ac-Asp-OH can be purified by recrystallization or column chromatography on silica gel if necessary to yield the pure product.

Visualizations

Caption: Experimental workflow for the deprotection of this compound.

Caption: Acid-catalyzed deprotection mechanism of the OtBu group.

References

The Role of Ac-Asp(OtBu)-OH in the Synthesis of Caspase Substrates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH) in the chemical synthesis of caspase substrates. Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation.[1][2][3] The development of specific peptide substrates is essential for studying caspase activity, screening for inhibitors, and developing novel therapeutics.[4][5] this compound serves as a crucial building block in the synthesis of these substrates, providing a protected aspartic acid residue that is universally recognized by caspases at the P1 position of the cleavage site. This document outlines a detailed solution-phase synthesis protocol for the widely used caspase-3/7 substrate, Ac-DEVD-pNA, highlighting the strategic use of this compound.

Introduction

Caspases are a family of cysteine proteases that play a central role in the inflammatory response and the apoptotic cascade. They exist as inactive zymogens (procaspases) within the cell and are activated through a proteolytic cascade in response to specific stimuli. Initiator caspases (e.g., caspase-8, -9) are activated first and in turn activate executioner caspases (e.g., caspase-3, -7), which are responsible for cleaving a multitude of cellular proteins, leading to the dismantling of the cell.

A key characteristic of caspases is their stringent specificity for cleaving peptide bonds C-terminal to an aspartic acid residue. This has led to the development of synthetic peptide substrates that mimic the natural cleavage sites. These substrates are invaluable tools for assaying caspase activity, with applications ranging from basic research into apoptosis to high-throughput screening for potential drug candidates that modulate caspase function.

The synthesis of these peptide substrates is often performed via solution-phase or solid-phase peptide synthesis (SPPS). In both methodologies, protecting groups are essential to prevent unwanted side reactions at the reactive side chains of the amino acids. For aspartic acid, the β-carboxyl group is typically protected. The tert-butyl (tBu) ester, in the form of this compound, is a commonly used protecting group in the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The OtBu group is stable under the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions during the final deprotection step.

This application note focuses on the practical use of this compound in the synthesis of a model caspase-3/7 substrate, acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA).

Caspase Activation Signaling Pathway

The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, highlighting the central role of caspases.

Caption: Caspase activation pathways in apoptosis.

Experimental Protocols

Synthesis of Ac-DEVD-pNA via Solution-Phase Peptide Synthesis

This protocol describes the gram-scale synthesis of the colorimetric caspase-3/7 substrate Ac-DEVD-pNA. The synthesis is performed from the C-terminus to the N-terminus.

Materials

| Reagent | Supplier | Catalog Number (Example) |

| This compound | ChemImpex | 04343 |

| Fmoc-Asp(OtBu)-OH | Novabiochem | 04-12-1013 |

| Fmoc-Glu(OtBu)-OH | Novabiochem | 04-12-1020 |

| Fmoc-Val-OH | Novabiochem | 04-12-1039 |

| p-Nitroaniline (pNA) | Sigma-Aldrich | N7878 |

| PyBOP | Novabiochem | 01-62-0016 |

| Piperidine | Sigma-Aldrich | 80640 |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |

| Dichloromethane (DCM) | Fisher Scientific | D140-4 |

| N,N-Dimethylformamide (DMF) | Fisher Scientific | D119-4 |

| Ethyl acetate (EtOAc) | Fisher Scientific | E145-4 |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | T6508 |

| Triisopropylsilane (TIS) | Sigma-Aldrich | 233781 |

Experimental Workflow

The following diagram outlines the key steps in the solution-phase synthesis of Ac-DEVD-pNA.

Caption: Workflow for the solution-phase synthesis of Ac-DEVD-pNA.

Step-by-Step Protocol

-

Coupling of p-nitroaniline to Fmoc-Asp(OtBu)-OH:

-

Dissolve Fmoc-Asp(OtBu)-OH (1.0 eq) and p-nitroaniline (1.0 eq) in pyridine.

-

Cool the reaction mixture in an ice-salt bath.

-

Slowly add POCl₃ (1.1 eq) while maintaining the temperature.

-

Stir the reaction for several hours until completion (monitored by TLC).

-

Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

-

Purify the product, Fmoc-Asp(OtBu)-pNA, by silica gel chromatography. An expected yield is approximately 77%.

-

-

Iterative Fmoc Deprotection and Amino Acid Coupling:

-

Fmoc Deprotection: Dissolve the Fmoc-protected peptide in a solution of 20% piperidine in DMF. Stir at room temperature for 30 minutes. Remove the solvent under reduced pressure.

-

Amino Acid Coupling: Dissolve the deprotected peptide and the next Fmoc-protected amino acid (e.g., Fmoc-Val-OH) (1.1 eq) in DMF. Add a coupling agent such as PyBOP (1.1 eq) and a base like DIPEA (2.0 eq). Stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: After each coupling step, perform an aqueous work-up to remove excess reagents.

-

Repeat the deprotection and coupling steps for Fmoc-Glu(OtBu)-OH and finally for This compound .

-

-

Final Deprotection:

-

Dissolve the fully protected peptide, Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)-pNA, in a cleavage cocktail, typically a mixture of TFA, TIS (a scavenger to prevent side reactions from the t-butyl cations), and water (e.g., 95:2.5:2.5 v/v/v).

-

Stir at room temperature for 2-4 hours.

-

Remove the TFA under a stream of nitrogen or by rotary evaporation.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification:

-

Purify the crude Ac-DEVD-pNA by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product as a fluffy powder.

-

Quantitative Data Summary

| Step | Product | Starting Materials | Key Reagents | Typical Yield |

| 1 | Fmoc-Asp(OtBu)-pNA | Fmoc-Asp(OtBu)-OH, pNA | POCl₃, Pyridine | ~77% |

| 2a | H-Asp(OtBu)-pNA | Fmoc-Asp(OtBu)-pNA | 20% Piperidine/DMF | Quantitative |

| 2b | Fmoc-Val-Asp(OtBu)-pNA | H-Asp(OtBu)-pNA, Fmoc-Val-OH | PyBOP, DIPEA | High |

| 3a | H-Val-Asp(OtBu)-pNA | Fmoc-Val-Asp(OtBu)-pNA | 20% Piperidine/DMF | Quantitative |

| 3b | Fmoc-Glu(OtBu)-Val-Asp(OtBu)-pNA | H-Val-Asp(OtBu)-pNA, Fmoc-Glu(OtBu)-OH | PyBOP, DIPEA | High |

| 4a | H-Glu(OtBu)-Val-Asp(OtBu)-pNA | Fmoc-Glu(OtBu)-Val-Asp(OtBu)-pNA | 20% Piperidine/DMF | Quantitative |

| 4b | Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)-pNA | H-Glu(OtBu)-Val-Asp(OtBu)-pNA, This compound | PyBOP, DIPEA | High |

| 5 | Ac-DEVD-pNA | Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)-pNA | TFA, TIS, H₂O | Variable, depends on purification |

Conclusion

This compound is an indispensable reagent for the synthesis of caspase substrates. Its use allows for the specific protection of the aspartic acid side chain, which is crucial for the successful stepwise assembly of the peptide chain. The protocol provided for the solution-phase synthesis of Ac-DEVD-pNA demonstrates a practical and scalable method for producing this valuable research tool. The principles and procedures outlined here can be adapted for the synthesis of a wide variety of other caspase substrates for applications in apoptosis research and drug discovery.

References

- 1. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]